This monograph details the chemical profile, synthetic utility, and handling protocols for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid . As a chiral non-proteinogenic amino acid scaffold, this compound is a critical intermediate in the synthesis of diazabicyclooctane (DBO) beta-lactamase inhibitors (e.g., analogs of Avibactam/Relebactam) and conformationally constrained peptidomimetics. Its value lies in the orthogonality of its functional groups: the C2-carboxylic acid allows for peptide coupling, while the C5-ketone serves as a reactive handle for reductive amination, Wittig olefination, or Grignard addition, all while maintaining the integrity of the (2R) stereocenter.
Chemical Profile & Properties[1][2][3][4][5]
Property
Specification
Notes
Appearance
White to off-white solid
Hygroscopic; store under inert atmosphere.
Chirality
(2R)
Derived from D-amino acid precursors (e.g., D-Glutamic acid).
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Poor solubility in non-polar alkanes (Hexane/Heptane).
Melting Point
116–120 °C
Range varies based on crystal habit and purity.
Stability
Stable at -20°C
Prone to decarboxylation if heated under acidic conditions without protection.
pKa
~3.8 (COOH)
Estimated value; typical for N-protected alpha-amino acids.
Synthetic Pathways
The synthesis of the (2R)-5-oxo scaffold is non-trivial due to the need to preserve the C2 stereocenter while installing the C5 ketone. Two primary routes are dominant in process chemistry: Oxidative Functionalization and Intramolecular Carbene Insertion .
Route A: Intramolecular Carbene Insertion (The Glutamate Route)
This method is preferred for generating the (2R) isomer de novo from abundant D-glutamic acid, avoiding the need for rare 5-hydroxy-D-pipecolic acid precursors.
Mechanism:
Precursor: N-Boc-D-Glutamic acid-1-benzyl ester.
Activation: The side-chain carboxylic acid (C5) is activated as a mixed anhydride.
Diazotization: Reaction with diazomethane yields the diazoketone.
Cyclization: Rhodium(II) acetate catalyzed N-H insertion closes the piperidine ring to form the 5-oxo species.
Route B: Oxidative Functionalization
Uses (2R)-5-hydroxypiperidine-2-carboxylic acid (if available) followed by Jones oxidation or Swern oxidation. This route is shorter but dependent on the availability of the chiral hydroxylated precursor.
Visualization: Synthesis Workflow
Caption: De novo synthesis of the 5-oxo scaffold via Rhodium-catalyzed carbene insertion from Glutamic acid derivatives.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Cyclization to 5-Oxopipecolate
Note: This reaction involves diazomethane and diazo compounds. Perform behind a blast shield in a high-efficiency fume hood.
Reagents:
N-Boc-D-Glutamic acid
-benzyl ester (10 mmol)
Isobutyl chloroformate (11 mmol)
N-Methylmorpholine (NMM) (11 mmol)
Diazomethane (ether solution, excess)
Rhodium(II) acetate dimer (1 mol%)
Step-by-Step Methodology:
Activation: Dissolve the starting glutamate ester in anhydrous THF at -15°C. Add NMM followed by isobutyl chloroformate dropwise. Stir for 30 minutes to form the mixed anhydride.
Diazotization: Filter off the NMM hydrochloride salt under inert gas. Add the filtrate slowly to a cold (0°C) solution of diazomethane in ether. Stir for 2 hours, then allow to warm to room temperature to decompose excess diazomethane.
Solvent Switch: Evaporate the solvent carefully (do not heat >30°C) to obtain the crude diazoketone as a yellow oil. Redissolve in anhydrous Benzene or DCM.
Cyclization: Degas the solution with Argon. Add Rhodium(II) acetate dimer. Stir at reflux (if Benzene) or room temperature (if DCM) until nitrogen evolution ceases (approx. 2-4 hours). The solution will turn from green to brown.
Purification: Concentrate the mixture and purify via flash column chromatography (Ethyl Acetate/Hexanes) to yield the protected 5-oxo-piperidine ester.
Deprotection (Optional): Hydrogenate using Pd/C in MeOH to cleave the benzyl ester, yielding the free acid (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid .
Applications in Drug Discovery
The (2R)-5-oxo scaffold is a "divergent intermediate," meaning it serves as a branch point for creating chemical diversity in library synthesis.
A. Beta-Lactamase Inhibitors (DBO Scaffold)
The most high-value application is the synthesis of Diazabicyclooctanes (DBOs).
Workflow: The 5-oxo group undergoes reductive amination with an alkoxyamine (e.g., benzyloxyamine) to form a 5-alkoxyamino intermediate.
Cyclization: Intramolecular urea formation between the newly formed C5-amine and the C2-amide (after conversion) creates the bridged bicyclic system essential for inhibiting serine beta-lactamases.
B. Constrained Peptidomimetics
Signaling: The 5-oxo group can be converted to a gem-difluoro group (using DAST) or an alkylidene (using Wittig reagents) to modulate the pKa and lipophilicity of the piperidine ring without altering the peptide backbone conformation.
Visualization: Reactivity Map
Caption: Divergent functionalization of the 5-oxo scaffold for medicinal chemistry applications.
Handling & Stability
Storage: Store at -20°C. The ketone is susceptible to hydration or aldol-type condensation if stored in solution at room temperature for extended periods.
Incompatibility: Avoid strong bases (which can epimerize the C2 center via enolate formation) and strong acids (which will remove the Boc group).
Safety: The compound is generally non-toxic but should be treated as a standard chemical irritant.
References
J&W Pharmlab . (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid Product Page. Retrieved from
Sigma-Aldrich .[1] (R)-(+)-N-Boc-2-piperidinecarboxylic acid (Precursor Data). Retrieved from
BOC Sciences . 5-Oxo-2-piperidinecarboxylic acid Derivatives. Retrieved from
National Science Foundation . Synthesis of Enantiopure ε-Oxapipecolic Acid (Methodology Reference). Retrieved from
Organic Chemistry Portal . Reductive Amination Methodologies. Retrieved from
Physicochemical Profiling and Analytical Workflows for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid
Executive Summary In modern drug discovery and peptidomimetic design, functionalized saturated aza-heterocycles are highly privileged scaffolds. Among these, (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid stands out as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and peptidomimetic design, functionalized saturated aza-heterocycles are highly privileged scaffolds. Among these, (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid stands out as a highly versatile, stereochemically pure chiral building block. Characterized by a piperidine core, an N-Boc protecting group, a C-5 ketone, and a C-2 carboxylic acid in the (R) configuration, this molecule provides orthogonal reactivity sites that are critical for synthesizing complex bicyclic systems, beta-lactamase inhibitors, and conformationally restricted peptides.
As an Application Scientist, I have structured this technical guide to move beyond basic data sheets. We will explore the causality behind its physicochemical behavior—specifically how steric constraints dictate its reactivity—and detail self-validating analytical protocols required to verify its stereochemical and structural integrity.
Structural & Physicochemical Profiling
The physical properties of this scaffold are not merely numbers; they dictate how the molecule behaves during purification, formulation, and synthesis. The table below summarizes the core quantitative data alongside the structural causality driving these metrics.
Table 1: Physicochemical Properties and Structural Causality
Property
Value
Causality / Structural Basis
Molecular Formula
C₁₁H₁₇NO₅
Standard composition for an N-Boc oxopiperidine carboxylic acid.
Molecular Weight
243.26 g/mol
Determines mass spectrometry (ESI-MS) parent ion [M+H]⁺ at m/z 244.26.
CAS Registry Number
1260641-46-0 (General)
Primary identifier for the scaffold [1].
Predicted pKa
~3.5 – 4.2
The electron-withdrawing nature of the piperidine ring and N-Boc group slightly increases the acidity of the C-2 carboxylate compared to standard aliphatic acids.
Predicted LogP
~0.8 – 1.2
The highly lipophilic tert-butyl group perfectly balances the highly polar carboxylic acid and ketone moieties, allowing solubility in both halogenated solvents and polar aprotic solvents (e.g., DMF, DMSO).
H-Bond Donors / Acceptors
1 Donor / 5 Acceptors
The single donor (-OH) and multiple acceptors dictate its strong interaction with chiral stationary phases during HPLC resolution.
Conformational Dynamics: A(1,3) Strain and Rotamers
To effectively utilize this molecule, one must understand its 3D conformational bias. The presence of the bulky N-Boc group is not a passive protective measure; it actively dictates the ring's geometry.
In N-Boc piperidines, the tert-butoxycarbonyl group creates severe A(1,3) allylic strain with equatorial substituents at the C-2 position. To minimize this steric clash, the (2R)-carboxylic acid is forced into a pseudo-axial conformation [2]. This axial disposition shields one face of the piperidine ring, which is highly advantageous: when performing nucleophilic additions or reductive aminations at the C-5 ketone, incoming reagents are sterically directed to attack from the less hindered face, naturally yielding high diastereoselectivity.
Furthermore, restricted rotation around the carbamate C–N partial double bond leads to distinct conformational isomers (rotamers) that are observable on the NMR timescale at ambient temperatures [3]. Recognizing this is critical to prevent misidentifying rotamers as chemical impurities.
Synthetic Utility and Orthogonal Reactivity
The true power of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid lies in its orthogonal reactivity. The three distinct functional groups can be manipulated independently without cross-interference, as mapped out in the logical workflow below.
Figure 1: Orthogonal reactivity pathways of the (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid scaffold.
Self-Validating Analytical Protocols
In pharmaceutical development, data trustworthiness is paramount. A protocol is only reliable if it contains internal mechanisms to prove its own validity. The following workflows detail the exact steps required to characterize this molecule, utilizing self-validating logic.
Figure 2: Self-validating analytical workflow for stereochemical and conformational characterization.
Methodology 1: Determination of Enantiomeric Purity via Chiral HPLC
Objective: Quantify the enantiomeric excess (% ee) of the (2R) enantiomer.
Causality: The chiral stationary phase (CSP) resolves enantiomers based on transient hydrogen bonding and steric interactions. A non-polar mobile phase (Hexane) forces the polar moieties of the analyte to interact heavily with the CSP, maximizing resolution.
Self-Validating Mechanism: A single peak in an HPLC run does not prove enantiopurity; it could simply mean the column failed to separate the (R) and (S) isomers. Running a racemic standard first validates that the system can resolve the enantiomers, making the subsequent single-peak sample run trustworthy.
Step 1: System Equilibration. Flush a Chiralpak AD-H column (or equivalent amylose-based CSP) with a mobile phase of 80:20 Hexane:Isopropanol containing 0.1% Trifluoroacetic acid (TFA). Expert Note: The TFA is critical; it suppresses the ionization of the C-2 carboxylic acid, preventing severe peak tailing.
Step 2: Racemic Baseline Validation. Inject 10 µL of a 1 mg/mL racemic standard. Adjust the flow rate (typically 1.0 mL/min) until baseline resolution (
) is achieved between the two enantiomeric peaks.
Step 3: Sample Acquisition. Inject the (2R) sample under identical conditions.
Step 4: Integration. Integrate peak areas at 210 nm (carbonyl absorbance). Calculate % ee =
.
Methodology 2: Conformational Analysis via Variable Temperature (VT) NMR
Objective: Confirm structural identity and differentiate N-Boc rotamers from chemical impurities.
Causality: As discussed, restricted rotation around the carbamate bond yields two rotameric populations at 298 K. This manifests as "doubled" peaks for the C-2 methine proton and the tert-butyl group [3].
Self-Validating Mechanism: Heating the sample increases kinetic energy, overcoming the rotational energy barrier. If the secondary peaks coalesce into a single sharp peak at elevated temperatures, they are definitively proven to be rotamers. If they remain distinct, they are chemical impurities.
Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of DMSO-
. Expert Note: DMSO is selected over CDCl₃ because its higher boiling point (189 °C) allows for safe, high-temperature VT-NMR.
Step 2: Ambient Acquisition (298 K). Acquire a standard ¹H NMR spectrum (400 or 600 MHz). Note the integration ratio of the doubled peaks (typically ~1.2:1 to 2:1 depending on concentration and exact temperature).
Step 3: VT-NMR Coalescence Validation. Increment the probe temperature in 10 K steps up to 353 K (80 °C). Re-acquire the ¹H spectrum at each step.
Step 4: Data Interpretation. Observe the coalescence of the C-2 methine proton (typically around 4.5 – 5.0 ppm) and the Boc methyl protons (~1.4 ppm) into time-averaged singlets, confirming the structural purity of the scaffold.
References
Coombs, T. C., et al. "1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines". Angewandte Chemie International Edition. URL:[Link]
Beng, T. K., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments". The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Foundational
Technical Guide: Synthesis of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid
Executive Summary & Strategic Rationale The synthesis of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (also known as N-Boc-5-oxo-D-pipecolic acid) represents a critical challenge in the preparation of non-natural amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (also known as N-Boc-5-oxo-D-pipecolic acid) represents a critical challenge in the preparation of non-natural amino acid scaffolds, particularly for beta-lactamase inhibitors (e.g., relebactam/avibactam analogs) and constrained peptidomimetics.
The core difficulty lies in introducing the ketone functionality at the C5 position while preserving the sensitive chiral center at C2 and the N-Boc protecting group. Direct oxidation of pipecolic acid typically yields the C6-lactam (2-piperidone) rather than the C5-ketone. Consequently, this guide details a De Novo Cyclization Strategy utilizing a modified Dieckmann condensation starting from D-Glutamic acid. This pathway offers superior regiocontrol and scalability compared to direct oxidative methods.
Retrosynthetic Analysis & Pathway Design
The most robust route disconnects the piperidine ring at the C5-C6 bond or utilizes an intramolecular Claisen (Dieckmann) condensation of a diester precursor.
The Pathway: Modified Dieckmann Cyclization
Chiral Pool Start: D-Glutamic acid (defines the (2R) stereochemistry).
Chain Extension: N-alkylation with an acetate equivalent to form the acyclic triester.
Ring Closure: Base-mediated Dieckmann cyclization to form the 5-oxo-piperidine-4-carboxylate.
Decarboxylation: Krapcho-type decarboxylation to reveal the 5-oxo moiety.
Pathway Visualization
Figure 1: Strategic synthesis flow from D-Glutamic acid to the target 5-oxo-pipecolic acid derivative.
Detailed Experimental Protocol
Phase 1: Scaffold Construction (Steps 1-3)
Objective: Create the N-protected acyclic triester precursor required for cyclization.
Reagents:
D-Glutamic acid (CAS: 6893-26-1)
Thionyl chloride (
)
Methyl bromoacetate
Di-tert-butyl dicarbonate (
)
Protocol:
Esterification: Suspend D-Glutamic acid (10.0 g, 68 mmol) in dry methanol (100 mL). Cool to 0°C. Add
(15 mL) dropwise (Exothermic!). Reflux for 4 hours. Concentrate in vacuo to yield Dimethyl D-glutamate hydrochloride.
Critical Control: Ensure complete removal of
to prevent side reactions in the next step.
N-Alkylation: Dissolve the hydrochloride salt in THF (150 mL) with Triethylamine (2.2 eq). Add Methyl bromoacetate (1.1 eq) dropwise at 0°C. Stir at RT for 16 hours.
Note: This installs the "glycine" unit that will become C6 of the piperidine ring.
N-Protection: To the reaction mixture (without isolation), add
(1.2 eq) and DMAP (0.1 eq). Stir for 12 hours.
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over . Purify via flash chromatography (Hex/EtOAc 4:1).
Objective: Intramolecular ring closure to form the piperidone core.
Mechanism: The base enolizes the alpha-proton of the N-acetate group, which attacks the ester at the glutamate gamma-position.
Protocol:
Dissolve the N-Boc triester (10.0 g) in anhydrous Toluene (100 mL).
Solvent Choice: Toluene is preferred over THF to allow higher reaction temperatures if needed, though RT is often sufficient with strong bases.
Cool to -78°C initially to minimize racemization at the C2 position.
Add Potassium tert-butoxide (KOtBu, 1.1 eq) as a solution in THF dropwise.
Allow to warm slowly to 0°C over 2 hours. Monitor by TLC for disappearance of starting material.
Quench: Pour into ice-cold 10% acetic acid solution. Extract with EtOAc.[1][2]
Result: This yields 1-tert-butyl 2-methyl 4-(methoxycarbonyl)-5-oxopiperidine-1,2-dicarboxylate .
Phase 3: Decarboxylation & Hydrolysis (Steps 5-6)
Objective: Remove the auxiliary ester at C4 and reveal the free acid at C2.
Protocol:
Krapcho Decarboxylation: Dissolve the beta-keto ester intermediate in DMSO (5 mL/g). Add NaCl (1.5 eq) and water (2 eq).
Heat to 140°C for 2-4 hours.
Observation: Vigorous gas evolution (
) indicates reaction progress.
Caution: Do not overheat; thermal degradation of the Boc group can occur >150°C.
Extraction: Cool, dilute with water, and extract with
. The organic layer contains the Methyl ester of the target.
Final Hydrolysis: Dissolve the methyl ester in THF/Water (3:1). Add LiOH (1.1 eq) at 0°C. Stir for 1-2 hours.
Selectivity: LiOH at 0°C saponifies the methyl ester faster than it attacks the Boc group or the ketone.
Isolation: Acidify carefully to pH 3 with 1N HCl (cold) and extract immediately into EtOAc.
Critical Quality Attributes & Troubleshooting
Stereochemical Integrity
The (2R) center is vulnerable during the Dieckmann cyclization (Step 4) because it is alpha to both an ester and a carbamate.
Risk: Base-catalyzed epimerization leading to a racemic mixture or the thermodynamically stable (2S) isomer (if different).
Mitigation: Use bulky bases (KOtBu) and keep temperatures low (-78°C to 0°C).
Validation: Chiral HPLC analysis is mandatory. Compare against a racemic standard synthesized from DL-Glutamic acid.
Regioselectivity (5-oxo vs 3-oxo)
The Dieckmann cyclization of glutamate derivatives can theoretically yield the 3-oxo or 5-oxo isomer.
Fact: The cyclization of the N-alkoxycarbonylmethyl glutamate derivative strongly favors the 5-oxo product due to the formation of a stable 6-membered ring via attack on the gamma-ester [1].
Stability of the 5-Oxo Group
The 5-oxo-piperidine ring is prone to hydration (gem-diol formation) or ring opening under strongly basic conditions.
Storage: Store the final acid as a solid at -20°C. In solution, it may exist in equilibrium with its hydrate.
References
Dieckmann Cyclization of Glutamate Derivatives
Title: A Convenient Synthesis of 5-Oxo-L-pipecolic Acid Derivative
Advanced Synthetic Strategies for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid: Starting Materials and Mechanistic Pathways
Executive Summary The piperidine scaffold is a privileged structure in modern pharmacognosy. Specifically, (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (often referred to as N-Boc-5-oxo-D-pipecolic acid) serves as a c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine scaffold is a privileged structure in modern pharmacognosy. Specifically, (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (often referred to as N-Boc-5-oxo-D-pipecolic acid) serves as a critical chiral building block for conformationally constrained peptidomimetics and novel ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-lactamase inhibitors, including diazabicyclooctane (DBO) derivatives like avibactam analogs.
For drug development professionals and synthetic chemists, the primary challenge in constructing this molecule lies in installing the C5 ketone while rigorously preserving the delicate
-chiral center at C2. This whitepaper evaluates the most robust starting materials and details field-proven, self-validating synthetic methodologies to achieve high stereochemical fidelity and scalable yields.
Retrosynthetic Logic & Starting Material Selection
To synthesize the (2R)-enantiomer, the stereocenter corresponds to the D-amino acid series. Chiral pool synthesis is highly preferred over late-stage chiral resolution due to superior atom economy and scalability. We evaluate three primary starting material pathways:
D-Pyroglutamate (The Carbenoid Route): Direct homologation of a 5-membered lactam to a 6-membered piperidine ring.
5-Hydroxypipecolic Acid (The Oxidation Route): Directed oxidation of a pre-formed hydroxylated piperidine ring.
D-Aspartic Acid (The Dieckmann Route): Base-promoted cyclization of an acyclic precursor.
Table 1: Quantitative Comparison of Starting Materials
Starting Material
Primary Synthetic Route
Key Reagents
Est. Overall Yield
Stereochemical Integrity
Methyl N-Boc-D-pyroglutamate
Carbenoid Homologation
,
45–55%
High (Direct retention at C2)
(2R)-5-Hydroxypipecolic Acid
Directed Oxidation
DMP or Swern
80–90% (from OH)
High (Mild conditions)
D-Aspartic Acid
Dieckmann Condensation
LiHMDS,
25–30%
Moderate (Risk of epimerization)
Based on process efficiency, Methyl N-Boc-D-pyroglutamate and (2R)-5-Hydroxypipecolic Acid represent the most authoritative starting materials.
Retrosynthetic strategies for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid.
Core Synthetic Pathways & Mechanistic Causality
Pathway A: Rhodium-Catalyzed Homologation of D-Pyroglutamate
This highly elegant route utilizes sulfur-based ylides to achieve a one-carbon ring expansion. The homologation of
-lactams to 5-oxopipecolic acid derivatives via sulfoxonium ylides has been demonstrated to proceed efficiently during the crucial N-H insertion step[1],[2].
Causality of Reagent Selection:
Dimethylsulfoxonium methylide: Chosen over standard sulfonium ylides because it is sufficiently stable to isolate the intermediate
-keto sulfoxonium ylide without premature decomposition[2].
Catalyst: Rhodium trifluoroacetate is explicitly selected over rhodium acetate. The highly electron-withdrawing trifluoroacetate ligands increase the electrophilicity of the rhodium center, accelerating the extrusion of DMSO to form the metal carbenoid. This electrophilicity heavily favors the intramolecular N-H insertion (forming the 6-membered ring) over intermolecular side reactions[1].
Rh-catalyzed ring expansion mechanism from D-pyroglutamate to 5-oxopipecolate.
Pathway B: Directed Oxidation of (2R)-5-Hydroxypipecolic Acid
Alternatively, 5-hydroxypipecolic acid can be synthesized from methyl pyroglutamate via asymmetric reduction using CBS oxazaborolidine catalysts[3], or through diastereoselective epoxidation of cyclic enamides[4]. Once the (2R)-5-hydroxypipecolic acid scaffold is secured and N-Boc protected, it undergoes oxidation.
Causality of Reagent Selection:
Dess-Martin Periodinane (DMP): DMP is strictly preferred over Jones reagent (
). Jones reagent creates a highly acidic environment that can cleave the Boc protecting group and promote enolization of the resulting ketone, leading to catastrophic racemization at the C2 stereocenter. DMP operates under mild, near-neutral conditions, preserving total stereochemical integrity.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocol details the Carbenoid Homologation Route , complete with In-Process Controls (IPCs) to create a self-validating workflow.
Step 1: Synthesis of the
-Keto Sulfoxonium Ylide
Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere.
Ylide Generation: Slowly add trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Stir for 1 hour until hydrogen evolution ceases, yielding a clear solution of dimethylsulfoxonium methylide.
Lactam Opening: Dropwise add a solution of Methyl N-Boc-D-pyroglutamate (1.0 eq) in THF. Stir at room temperature for 2 hours.
Self-Validation (IPC): Analyze via TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material spot disappears and a highly polar, UV-active baseline spot (the ylide) emerges. LC-MS must confirm the exact mass of the acyclic ylide intermediate
.
Workup: Quench with cold water, extract with EtOAc, wash with brine, dry over
, and concentrate.
Step 2: Rhodium-Catalyzed Ring Expansion (N-H Insertion)
Preparation: Dissolve the crude
-keto sulfoxonium ylide in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.05 M. (Note: High dilution prevents intermolecular dimerization).
Catalysis: Add
(5 mol%). Heat the mixture to reflux (80 °C) for 3 hours.
Self-Validation (IPC): Monitor via TLC. The polar baseline ylide spot must completely convert to a new, less polar spot.
-NMR of an aliquot should show the disappearance of the ylide methine proton (4.5 ppm) and the appearance of the C6 methylene protons of the newly formed piperidine ring.
Workup: Cool to room temperature, filter through a short pad of silica gel to remove the rhodium catalyst, and concentrate to yield (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester.
Step 3: Saponification to the Free Acid
Hydrolysis: Dissolve the methyl ester in a 3:1 mixture of THF/
. Cool strictly to 0 °C.
Reagent Addition: Add LiOH
(1.1 eq). Stir at 0 °C for 2 hours. (Strict temperature control prevents epimerization of the C2 chiral center).
Self-Validation (IPC): LC-MS must show
corresponding to the free carboxylic acid.
Workup: Acidify the aqueous layer to pH 3.0 using 1M HCl. Extract with EtOAc, dry, and concentrate to afford the final target: (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid .
References[4] Title: A new facile synthesis of (2S,5S)-5-hydroxypipecolic acid hydrochloride
Source: tandfonline.com
URL: 4] Title: Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Source: acs.org
URL: 5] Title: A new facile synthesis of (2 S ,5 S )-5-hydroxypipecolic acid hydrochloride | Request PDF
Source: researchgate.net
URL: 1] Title: Sulfoxonium Ylide Derived Metal Carbenoids in Organic Synthesis
Source: scispace.com
URL: 2] Title: Sulfur-Based Ylides in Transition-Metal-Catalysed Processes
Source: nih.gov
URL:
chemical stability and storage conditions for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
This technical guide details the chemical stability profile, degradation mechanisms, and rigorous storage protocols for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid . It is designed for medicinal chemists and process...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical stability profile, degradation mechanisms, and rigorous storage protocols for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid . It is designed for medicinal chemists and process development scientists requiring high-fidelity handling standards to maintain chiral purity and functional integrity.
Chemical Identity & Profile
Before establishing stability protocols, the compound's structural vulnerabilities must be defined.
White to off-white powder (often amorphous/hygroscopic)
Structural Vulnerability Analysis[1]
Tert-Butoxycarbonyl (Boc) Group: Acid-labile protecting group. Stable to base but susceptible to thermal cleavage (>80°C) and acid-catalyzed hydrolysis.
C5-Ketone (Oxo group): Susceptible to nucleophilic attack, hydrate formation (gem-diol) in the presence of moisture, and reduction.
C2-Chiral Center: The proton at C2 is
to both the carboxyl group and the carbamate nitrogen. While less acidic than a ketone -proton, it carries a risk of racemization under strongly basic conditions or during carboxyl activation (e.g., coupling reactions).
The Boc group undergoes thermal decomposition via an E1-like elimination mechanism, releasing isobutylene and carbon dioxide. While this typically requires temperatures >100°C in neat form, the presence of trace acids (from the free carboxylic acid moiety) can catalyze this process at lower temperatures (40°C–60°C) over prolonged periods.
Hydrolytic & Hygroscopic Risks
This compound is hygroscopic . Absorption of atmospheric water leads to two degradation vectors:
Hydrate Formation: The C5 ketone can reversibly form a gem-diol. While reversible, this changes the stoichiometry and can complicate NMR/HPLC analysis.
Acid-Catalyzed Boc Removal: Moisture facilitates the ionization of the C2-carboxylic acid (
), creating a local acidic environment that can slowly degrade the Boc group during long-term storage.
Degradation Pathway Visualization
The following diagram maps the primary degradation routes triggered by improper storage (Heat, Moisture, Acid).
Figure 1: Primary degradation pathways. The red path (Boc loss) is the highest risk due to autocatalysis by the free acid moiety.
Validated Storage Protocol
To ensure shelf-life integrity (>12 months), the following "Gold Standard" storage protocol must be implemented.
Environmental Conditions
Parameter
Requirement
Rationale
Temperature
-20°C ± 5°C
Kinetic suppression of Boc thermolysis and racemization.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents oxidation of the ketone and moisture uptake.
Light
Dark / Amber Vial
Although not highly photosensitive, UV protection prevents radical formation at the -carbonyl positions.
Humidity
< 10% RH (Desiccated)
Critical to prevent hydrate formation and autocatalytic deprotection.
Container Specifications
Primary Container: Amber glass vial (Type I borosilicate) with a Teflon (PTFE)-lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture and oxygen.
Secondary Containment: Sealed Mylar bag or desiccator cabinet with active silica gel or molecular sieves.
Handling Workflow (Thawing)
Crucial Step: Do NOT open a cold vial immediately upon removal from the freezer.
Remove vial from -20°C storage.
Place in a desiccator at room temperature.
Allow to equilibrate for 30–60 minutes .
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder, initiating immediate degradation.
Analytical Quality Control (QC)[1]
Routine validation is required to verify compound integrity. The following methods are self-validating.
HPLC Method for Purity & Enantiomeric Excess[1]
Column: Chiralpak AD-H or OD-H (to separate 2R/2S enantiomers).
Mobile Phase: Hexane : Isopropanol (with 0.1% TFA to suppress ionization of the carboxylic acid).
Detection: UV at 210 nm (amide bond) and 280 nm (ketone carbonyl).
Split peaks in the Boc region (indicative of rotamers or impurities).
Note: Rotamers are common in N-Boc-piperidines. Heating the NMR tube to 353 K can coalesce rotamer peaks to confirm purity.
Synthesis & Handling Safety
Synthesis Context
This compound is often synthesized via the oxidation of (2R)-1-N-Boc-5-hydroxypiperidine-2-carboxylic acid or ring expansion/carbonylation workflows.
Reference: The synthesis of similar 5-oxo-piperidine derivatives often involves ruthenium-catalyzed oxidation or TEMPO oxidation of the corresponding alcohol [1].
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine powder.
References
Sigma-Aldrich. (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid Product Detail. Retrieved from [1]
Thermo Fisher Scientific. Safety Data Sheet: N-BOC-Piperidine-2-carboxylic acid. Retrieved from [7]
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Retrieved from (Note: Cited for structural analog stability comparison).
J&W Pharmlab. Product Analysis: CAS 1273565-12-0.[8] Retrieved from
literature review of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery The piperidine scaffold is a cornerstone of me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals approved by the US Food and Drug Administration (FDA)[1]. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. Specifically, chiral piperidine derivatives, such as (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid, are highly sought-after building blocks. The stereochemistry at the C2 position is often critical for pharmacological activity, while the C5-oxo functionality and the C2-carboxylic acid provide versatile handles for further molecular elaboration[2][3]. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, stepwise synthesis.
This guide provides a comprehensive overview of the primary synthetic strategies for constructing (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid, offering insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the available methodologies.
Strategic Approaches to Synthesis
The synthesis of this target molecule presents two primary challenges: the enantioselective installation of the stereocenter at the C2 position and the construction of the substituted piperidine ring. The main strategies employed can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and ring-closing metathesis.
Chiral Pool Synthesis: The L-Glutamic Acid Approach
The most direct and widely adopted strategy utilizes L-glutamic acid, a readily available and inexpensive chiral starting material. This approach leverages the inherent (S)-stereochemistry of glutamic acid, which is inverted to the desired (R)-configuration at the C2 position of the piperidine ring during cyclization.
The core of this strategy is an intramolecular Dieckmann-type condensation to form the six-membered ring. A patent describes a green method starting from L-glutamic acid, which involves esterification, N-protection, and subsequent intramolecular condensation under the action of a strong base to yield the N-protected piperidin-5-one-2S-carboxylate[4]. A similar multi-step route involves esterification, N-Boc protection, reduction of the diester to a diol, tosylation, and finally cyclization.
Conceptual Workflow:
The general sequence involves transforming the linear amino acid into a suitable precursor for intramolecular cyclization.
Figure 1: General workflow for the synthesis of the target molecule starting from L-glutamic acid.
Detailed Experimental Protocol (Adapted from Literature)[4][5]:
Step 1: Diesterification of L-Glutamic Acid
To a stirred solution of L-glutamic acid (1.0 eq) in methanol at 0°C, add thionyl chloride (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the mixture under reduced pressure to obtain the dimethyl ester, which is often used in the next step without further purification.
Step 2: N-Boc Protection
Dissolve the crude dimethyl ester (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).
At 0°C, add triethylamine (4.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Stir the reaction, allowing it to warm to room temperature, until completion (monitored by TLC).
Perform an aqueous workup and purify by column chromatography to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.
Step 3: Intramolecular Condensation and Decarboxylation
To a solution of the N-Boc protected diester (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene, add a strong base (e.g., sodium ethoxide, potassium tert-butoxide, or KHMDS) at a controlled temperature (e.g., 0°C to reflux, depending on the base).
The base promotes an intramolecular Dieckmann condensation to form a β-keto ester intermediate.
Subsequent acidic workup (hydrolysis and decarboxylation) yields the N-Boc-5-oxo-piperidine precursor.
Step 4: Hydrolysis
The resulting ester is hydrolyzed using a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the final carboxylic acid product.
Acidification of the reaction mixture followed by extraction and purification provides the target compound.
Causality and Insights:
Choice of Base: The selection of the base in the Dieckmann condensation is critical. Strong, non-nucleophilic bases like potassium tert-butoxide or KHMDS are often preferred to minimize side reactions.
Stereochemical Inversion: The stereocenter is retained throughout the process. The initial L-glutamic acid has an (S) configuration, which directly translates to the (2R) configuration in the final piperidine product due to Cahn-Ingold-Prelog priority rules after ring formation.
Advantages: This route is highly convergent, cost-effective, and provides excellent stereocontrol derived from the natural chiral pool.
Asymmetric Catalysis
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from prochiral or racemic precursors.
a) Asymmetric Hydrogenation:
The reduction of pyridine or tetrahydropyridine precursors using chiral catalysts is a highly atom-economical method for accessing enantioenriched piperidines[1]. While not a direct synthesis for the 5-oxo target, it is a key method for producing the chiral piperidine core, which can then be oxidized. For instance, rhodium-catalyzed asymmetric hydrogenation of pyridinium salts can yield chiral piperidines with high enantioselectivity. A patent describes obtaining (S)-N-Boc-piperidinecarboxylic acid via asymmetric catalytic hydrogenation of an unsaturated piperidine derivative using an (S)-BINAP-RuCl₂ catalyst, though this catalyst is noted to be expensive[6].
b) Catalytic Dynamic Resolution:
This method involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio species, which is then resolved in the presence of a chiral ligand. This approach has been used to synthesize both enantiomers of 2-substituted piperidines with excellent enantioselectivity by quenching the resolved organolithium intermediate with various electrophiles[7]. This could be adapted to install the carboxylic acid functionality (or a precursor) at the C2 position.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has become a robust and versatile tool for constructing cyclic systems, including the piperidine ring[8][9][10]. This strategy involves the synthesis of an acyclic diene precursor, which is then cyclized using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts).
Conceptual RCM Workflow:
The key to this approach is the design of a suitable diene precursor where the chirality is introduced early, often from a chiral amino acid like D-serine[11].
Figure 2: General strategy for piperidine synthesis via Ring-Closing Metathesis (RCM).
Protocol Insights:
Precursor Synthesis: The synthesis begins with a chiral building block, such as a protected amino acid, which is elaborated into a diene through standard organic transformations (e.g., olefination, alkylation)[11].
RCM Reaction: The diene is dissolved in a solvent like dichloromethane or toluene, and the RCM catalyst is added. The reaction is typically run at room temperature or with gentle heating until the cyclization is complete[8].
Post-RCM Modification: The resulting tetrahydropyridine can be hydrogenated to the piperidine. For the target molecule, selective oxidation would be required to install the C5-keto group. This could involve allylic oxidation prior to hydrogenation or oxidation of a C5-hydroxyl group introduced earlier in the synthesis.
Causality and Insights:
Functional Group Tolerance: RCM is known for its excellent tolerance of various functional groups, making it a powerful tool for complex molecule synthesis[8].
Modularity: This approach is highly modular, allowing for the synthesis of a diverse library of substituted piperidines by varying the structure of the initial diene precursor[11]. The main drawback can be the cost of the ruthenium catalysts and the multi-step nature of synthesizing the diene precursor.
Comparative Analysis of Synthetic Routes
Synthetic Strategy
Starting Material
Typical No. of Steps
Stereocontrol
Advantages
Disadvantages
Chiral Pool Synthesis
L-Glutamic Acid
4-6
Excellent (Substrate-controlled)
Inexpensive starting material, robust and scalable, high stereopurity.[4]
Limited to the stereochemistry of the starting material.
Asymmetric Catalysis
Prochiral Pyridine/ Tetrahydropyridine
3-5
Excellent (Catalyst-controlled)
Access to both enantiomers, high atom economy, potentially shorter routes.[1][12]
Expensive chiral ligands/catalysts, may require high-pressure hydrogenation.[6]
Ring-Closing Metathesis
Chiral Amino Acids (e.g., Serine)
5-8
Excellent (Substrate-controlled)
High functional group tolerance, modular approach for analogue synthesis.[8][9][11]
Costly Ru catalysts, requires synthesis of diene precursor, may need extra steps for oxidation.
Key Experimental Considerations
Protecting Groups: The N-Boc group is standard due to its stability under various reaction conditions and its straightforward removal with mild acid (e.g., TFA). The choice of protecting group is crucial to prevent side reactions, such as the oxidation of the piperidine nitrogen[13].
Oxidation: The piperidine ring is susceptible to oxidation, which can lead to byproducts like N-oxides or imines[13][14]. When introducing the C5-oxo group, reaction conditions must be carefully controlled to ensure selectivity and avoid over-oxidation or ring cleavage. Common methods for introducing a ketone involve the oxidation of a secondary alcohol (e.g., using Swern, Dess-Martin, or PCC oxidation).
Purification and Analysis: Purification is typically achieved by flash column chromatography. The final product's structure and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and its enantiomeric purity assessed by chiral HPLC analysis.
Conclusion
The synthesis of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is a well-established process, with the chiral pool approach from L-glutamic acid being the most practical and economically viable method for large-scale production. This route offers excellent control over the required stereochemistry in a robust and scalable manner. Alternative methods, such as asymmetric catalysis and ring-closing metathesis, provide valuable flexibility and access to diverse analogues, underscoring their importance in a research and drug discovery context. The choice of synthetic strategy ultimately depends on the specific project goals, including scale, cost, and the need for structural diversity. As the demand for complex chiral building blocks continues to grow, further refinement of these synthetic methodologies will remain a key focus for chemical and pharmaceutical development.
References
BenchChem. (n.d.). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols.
Nature. (2022, September 9). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
ACS Publications. (2002, October 2). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction.
PubMed. (2005, September 7). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes.
Thieme. (2012). Organocatalytic Enantioselective Synthesis of Functionalized Piperidines.
ACS Publications. (n.d.). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.
Semantic Scholar. (2003, October 1). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step.
ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
ResearchGate. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
ResearchGate. (n.d.). An improved method of ring closing metathesis in the presence of basic amines: Application to the formal synthesis of (+)-lentiginosine and other piperidines and carbamino sugar analogs.
ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.
BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step.
Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
ACS Publications. (2010, August 12). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine.
RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.
Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
BenchChem. (n.d.). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols.
ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.
PubMed. (2009, November 6). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.
BenchChem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
ACS Publications. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
Scholar Publishing. (2022, May 27). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O.
ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
Academia.edu. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.
ACS Publications. (n.d.). Oxoammonium salts. 5. A new synthesis of hindered piperidines leading to unsymmetrical TEMPO-type nitroxides. Synthesis and enantioselective oxidations with chiral nitroxides and chiral oxoammonium salts.
Google Patents. (n.d.). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
ScienceDirect. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid.
Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
ResearchGate. (2022, November 18). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the.
commercial suppliers of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
An In-Depth Technical Guide to (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid for Advanced Research and Development Authored by a Senior Application Scientist Introduction (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid for Advanced Research and Development
Authored by a Senior Application Scientist
Introduction
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is a chiral heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its constrained piperidine scaffold, combined with the synthetically versatile N-Boc protecting group and carboxylic acid handle, makes it an invaluable precursor for constructing complex molecular architectures. The presence of a ketone at the 5-position offers a unique point for further chemical modification, enabling the exploration of diverse chemical space.
This guide provides an in-depth overview of the commercial availability, key applications, and technical considerations for utilizing this compound. It is intended for researchers, chemists, and drug development professionals who require a reliable source of this reagent and a thorough understanding of its scientific applications. The piperidine ring is a fundamental structure in pharmaceuticals, and its derivatives are widely synthesized and studied for their pharmacological potential.[1]
Sourcing high-quality starting materials is a critical first step in any research endeavor. (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is available from several reputable chemical suppliers. When selecting a vendor, researchers should consider not only price but also purity, availability of lot-specific analytical data (e.g., Certificate of Analysis), and lead times for delivery.
Offers custom and bulk quantities. In-stock items typically ship the same day.[2]
Sigma-Aldrich (Merck)
CAS: 1273565-12-0; Product: J & W Pharmlab LLC-JWPH3249DC7D[3]
Distributed through the Sigma-Aldrich platform, providing access to their global logistics network.
Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to perform their own due diligence and supplier qualification.
Scientific and Industrial Applications
The unique structural features of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid make it a strategic building block, particularly in the field of peptidomimetics and the synthesis of conformationally constrained molecules.
Peptidomimetics and Scaffold Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid piperidine core of the title compound serves as a non-natural amino acid analogue. By incorporating it into a peptide sequence, chemists can enforce specific secondary structures, like β-turns or γ-turns. This conformational control is crucial for optimizing binding affinity and selectivity to biological targets such as enzymes and receptors. A similar principle has been demonstrated with related piperazine-based structures, where their incorporation into tetrapeptides led to the formation of well-defined turn conformations.
Workflow for Incorporation into Peptidomimetics
The following diagram outlines a typical workflow for utilizing (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid in a solid-phase peptide synthesis (SPPS) project.
Caption: Workflow for peptidomimetic synthesis using the target compound.
Experimental Protocols
The following is a representative, field-proven protocol for the coupling of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid to a resin-bound amine during solid-phase peptide synthesis. This protocol is based on standard amide bond formation chemistries widely used in the field.[4]
Protocol: Amide Coupling on Solid Support
Objective: To couple (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid to a free amine on a solid support (e.g., Rink Amide resin).
Materials:
Resin with a free primary or secondary amine (1.0 eq).
Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel. Drain the solvent.
Pre-activation: In a separate vial, dissolve (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid and HBTU in a minimal amount of DMF. Add DIEA and allow the solution to pre-activate for 5 minutes. The solution should turn a pale yellow.
Coupling Reaction: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the reaction is complete. If the test is positive (blue beads), extend the reaction time.
Washing: Once the reaction is complete, drain the reaction solution. Wash the resin extensively with DMF (3x), followed by DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.
Validation: The resin is now ready for the next step (e.g., Boc deprotection to continue peptide elongation). The success of the coupling can be definitively confirmed after cleaving a small sample from the resin and analyzing it by LC-MS.
Logical Flow of the Coupling Protocol
The choice of reagents and steps in this protocol is based on well-established principles of organic synthesis to ensure high-yield and high-purity outcomes.
Caption: Logical relationship of reagents in the amide coupling reaction.
Quality Control and Analytical Methods
Ensuring the purity and identity of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid, both upon receipt and after incorporation into larger molecules, is paramount. Standard analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase method with a C18 column is typically suitable.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities.
For quantitative analysis of carboxylic acids in complex biological samples, derivatization followed by liquid chromatography with fluorescence or mass spectrometry detection is a common and sensitive approach.[5]
Conclusion
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is a high-value chemical tool for advanced pharmaceutical research. Its commercial availability from specialized suppliers provides a reliable starting point for the synthesis of novel peptidomimetics and other complex therapeutic candidates. The protocols and technical insights provided in this guide are intended to empower researchers to effectively integrate this versatile building block into their drug discovery programs, with a strong emphasis on quality, efficiency, and rational design.
Sigma-Aldrich. (n.d.). (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8ZQJ0qYEaEFcoaO1wF_VOe8dvk0rL_0o9rgf1ITxOOncqnP2-aWFjZMkkiGMOnpELlMoIwy-F5AlsY446_9w-aLROZPeS7YtMWZ4MhNj-NcZCH2bjXjqPNuVQDTY11CDBsVc-F4bQvS10ws8pVKSqOfCjK-ammwbSjrUTVfsDQI8QY9x6lv_8bwKufg==]
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [https://vertexaisearch.cloud.google.
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlj2kly5wUCkpXfHfxLW2jjqToM7qlpcGq5rWCFqr1AxGANDoSebeSVpGTGNlXWNb-NjaebNitLa24B-oKaImh9BlqCP1q6de939on_3esmFFnnXBR9QcQKVoaW-olp1nKJ3UDTGp-P9zr7GwbXrMOrdKM9Ckpoz3rCKy6Di2_VZ3QbGnvDKZebYC_BT_3hQWg8-3yG9ThjXKD2D7-L9jmdY-7052aUv6wPlZ3VONGBR_-FumuEnxwm0PY1g==]
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEkpLBxHGpPLTzL9H0tkEJbWgskdBjDFkH16Kx8BEH8IAjOBoJzVTv-aTSBPrjt_0zyFqoeeJJiitNv9CTl-1sRwx-gOE0g04sLCZP9brGMlorjFyc0jK7b8rkjcGKLEE_E7o=]
Herpin, T. A., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 2(1), 220-229. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVn9W9VvpKarxQ-7dUuYRkH0qkg6IQrHitPjUQCc57YF4quKbrA3dddYyoPCD1rN5yguNE4Lty6QwuME6YmxRig3Eb2LFF8e5q5wZpqtUzn-YXmTqnMof8a1I_-aUvWZnPonBzJ7e68v1Ml13FNSiH]
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-rjhhJXX2afQ007ZqI9arOnxHSokrFwyeEycBjPp13VF_IUb446qOijT2cn6P4LqZOCm1OIApeQWxpfdRR2NA5s4wqxfjlXjXsS65rM_6LSFHVdmhZmBG3I-gm80GS26xpwfi]
Application Note: (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid in Advanced Peptide Synthesis
This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry and peptidomimetic design.[1] It details the utility, handling, and experimental protocols for (2R)-1...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry and peptidomimetic design.[1] It details the utility, handling, and experimental protocols for (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (also known as Boc-5-oxo-D-pipecolic acid).
Executive Summary
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (CAS: 1246553-28-5) is a versatile chiral building block used to introduce conformational constraints and chemical diversity into peptide backbones. Structurally, it is a six-membered ring homolog of 4-oxo-proline.
Key Applications:
Conformational Locking: The piperidine ring restricts the
and torsion angles, stabilizing -turn or -turn secondary structures.[1] The (2R) configuration mimics D-amino acids, often inducing "inverse" turn geometries critical for stabilizing bioactive conformations in receptor ligands.[1]
Diversity-Oriented Synthesis (DOS): The C5-ketone serves as an orthogonal reactive handle.[1] It allows for on-resin late-stage functionalization via reductive amination, Wittig olefination, or Grignard addition, enabling the rapid generation of library analogs from a single peptide precursor.[1]
Scaffold Synthesis: It serves as a precursor for 5-hydroxypipecolic acids and 5-substituted pipecolic derivatives found in bioactive natural products (e.g., rapamycin analogs).[1]
Soluble in DCM, DMF, MeOH, Ethyl Acetate. Sparingly soluble in water.[1]
Storage
+2°C to +8°C; Hygroscopic (Store under desiccated inert gas).[1]
Chirality
(2R) (Corresponds to D-amino acid stereochemistry)
Application I: Incorporation into Peptide Backbones[1][2]
Mechanistic Insight
Unlike flexible linear amino acids, the pipecolic acid scaffold forces the peptide backbone into a kink.[1] The (2R) stereochemistry is particularly useful for disrupting
-helices or initiating -hairpins in a manner distinct from L-Proline.
Protocol A: Standard Coupling (Solid Phase)
Objective: Couple Boc-5-oxo-D-Pip-OH to a resin-bound amine.
Reagents:
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/DIC due to the steric bulk of the piperidine ring.[1]
Shake/agitate at Room Temperature (RT) for 2 to 4 hours . (Longer than standard AA coupling due to secondary structure hindrance).[1]
Monitoring: Verify coupling via Kaiser Test (ninhydrin). If the resin remains blue (incomplete), perform a double coupling with fresh reagents.[1]
Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]
Protocol B: N-Terminal Elongation (Coupling to the Pipecolic Amine)
Challenge: After removing the Boc group, the resulting amine is a secondary amine within a sterically crowded ring.[1] Coupling the next amino acid onto this residue is difficult.[1]
Optimization:
Deprotection: Standard TFA/DCM (1:1) removes the Boc group.[1][2]
Coupling Next Residue: Use HATU or PyBOP with HOAt as an additive.[1]
Conditions: Double coupling is mandatory . Elevated temperature (50°C) or microwave-assisted coupling (75°C, 5 min) significantly improves yield.[1]
Application II: Late-Stage Diversification (The Ketone Handle)
This is the most powerful application.[1] The C5-ketone remains inert during standard coupling but can be activated for "on-resin" derivatization.[1]
Protocol C: On-Resin Reductive Amination
Objective: Convert the C5-ketone into a functionalized C5-amine (creating a 5-amino-pipecolic acid derivative) while the peptide is still attached to the solid support.
Reagents:
Amine Component: Primary amine (R-NH₂) of choice (e.g., benzylamine, propargylamine).[1]
Solvent: 1% Acetic Acid in DMF or TMOF (Trimethyl orthoformate) to promote imine formation.[1]
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - milder and more selective than cyanoborohydride.
Step-by-Step Procedure:
Imine Formation:
Wash the resin-bound peptide (containing the 5-oxo-Pip residue) with anhydrous DMF (3x).
Add the Primary Amine (10 eq) dissolved in TMOF/DMF (1:1) with 1% AcOH.[1]
Agitate for 2–4 hours at RT. This forms the Schiff base (imine).[1]
Reduction:
Drain the solvent (do not wash extensively to avoid hydrolyzing the imine).[1]
Add a suspension of STAB (Sodium Triacetoxyborohydride, 5–10 eq) in dry DMF.[1]
Agitate overnight (12–16 hours) at RT.
Work-up:
Drain and wash resin with DMF (5x), MeOH (3x), and DCM (3x) to remove boron salts.[1]
Result: The C5-ketone is converted to a secondary amine. The stereochemistry typically favors the cis-isomer (amine cis to the carboxylate) due to hydride attack from the less hindered face, but mixtures may occur.[1]
Visual Workflow (Graphviz)
The following diagram illustrates the decision logic and synthesis flow for using this building block.
Figure 1: Strategic workflow for utilizing (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid in SPPS.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Incomplete Coupling
Steric hindrance of the piperidine ring.
Use HATU/HOAt. Increase temperature to 50°C. Perform double coupling.
Limit pre-activation time to <2 mins. Use collidine instead of DIPEA if racemization is detected.[1]
Ketone Side Reactions
Nucleophilic attack during Fmoc removal (if using Fmoc strategy elsewhere).[1]
This building block is Boc-protected.[1][3][4][5][6] If used in Fmoc SPPS, avoid hydrazine.[1] Standard piperidine deprotection is usually safe for the ketone but monitor for enamine formation.[1]
Use TMOF (Trimethyl orthoformate) as a solvent cosolvent to scavenge water and drive imine equilibrium.[1]
References
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics."[6] Journal of Organic Chemistry. (Demonstrates the utility of oxo-cyclic amino acids in turn induction).
Piarulli, U., et al. (2009). "Pipecolic acid derivatives as versatile scaffolds for combinatorial chemistry."[1] Molecular Diversity. (Discusses the functionalization of the piperidine scaffold).
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Piperazine-Based Scaffolds."[1] Journal of Combinatorial Chemistry. (Protocols relevant to reductive amination on heterocyclic scaffolds).
Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.[1] Wiley-Interscience.[1] (Foundational text on pipecolic acid synthesis).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protocol for Amide Coupling with (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists.[1]
Introduction & Compound Profile
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (also known as N-Boc-5-oxo-D-pipecolic acid ) is a valuable non-natural amino acid scaffold.[1] It serves as a conformationally constrained proline surrogate, often utilized to induce specific secondary structures (such as
-turns) in peptidomimetics or as a core pharmacophore in protease inhibitors.[1]
Structural Criticality
Stereochemistry: The (2R) configuration corresponds to the D-amino acid series (relative to naturally occurring L-pipecolic acid, which is (S)).[1] Preserving this chiral center is the primary challenge during coupling.
5-Oxo Functionality: The ketone at the C5 position introduces unique electronic and steric properties. Unlike standard pipecolic acid, the sp
hybridization at C5 flattens the ring, altering the preferred pucker.
Hydration Equilibrium: The C5 ketone can exist in equilibrium with its gem-diol (hydrate) form, particularly in the presence of atmospheric moisture. This can affect stoichiometric precision if the material is not dried or assayed prior to use.
Strategic Considerations for Coupling
A. Racemization Risk
The
-proton at C2 is susceptible to abstraction during the activation of the carboxylic acid, leading to epimerization (formation of the (2S) diastereomer). While the C5 ketone is not directly conjugated to the C2 center, the altered ring conformation and inductive effects can subtly influence the acidity of the -proton.
Mitigation: Avoid strong bases (e.g., Triethylamine). Use sterically hindered, weaker bases like 2,4,6-Collidine (TMP) or DIPEA in controlled equivalents. Alternatively, use base-free carbodiimide protocols.[1]
B. Choice of Coupling Reagents[2][3][4][5][6][7][8]
HATU / HOAt: Recommended for sterically hindered amines or when high conversion is required. Must be used with a weak base (Collidine) to suppress racemization.[1][2]
EDC / Oxyma Pure (or HOBt): Excellent for minimizing racemization.[1][2] The acidic nature of Oxyma/HOBt suppresses oxazolone formation (a primary pathway for racemization).
C. Ketone Reactivity
The C5 ketone is generally stable to standard amide coupling conditions. However, avoid using primary amines that are highly nucleophilic without activation of the acid first, to prevent transient Schiff base formation (though rare under coupling conditions). Note: If subsequent steps involve reduction, the ketone must be protected (e.g., as a ketal).
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M – 0.2 M)[1]
Step-by-Step Procedure:
Preparation: Dissolve the (2R)-acid and HATU in anhydrous DMF under an inert atmosphere (N
or Ar).
Activation: Cool the solution to 0 °C . Add 2,4,6-Collidine dropwise. Stir for 2–5 minutes. Note: Minimize pre-activation time to reduce racemization risk.[3]
Coupling: Add the amine component immediately.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–16 hours. Monitor by LC-MS.[1][4]
Use HATU (Protocol A) or switch to mixed anhydride method (IBCF/NMM) at -15 °C.
Visualization: Workflow Diagram
Figure 1: Decision matrix and workflow for the amide coupling of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.[1][5] The Journal of Organic Chemistry, 74(21), 8433–8436. (Provides analogous context for 5-oxo-heterocycles and conformational analysis). Link[1]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link[1]
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (General reference for racemization mechanisms in N-protected amino acids). Link
Technical Guide: Applications of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid in Medicinal Chemistry
Part 1: Chemical Profile & Strategic Value The "Divergent Scaffold" Concept (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (often referred to as N-Boc-5-oxo-D-pipecolic acid ) represents a high-value "chiral pool" build...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Chemical Profile & Strategic Value
The "Divergent Scaffold" Concept
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (often referred to as N-Boc-5-oxo-D-pipecolic acid ) represents a high-value "chiral pool" building block. Unlike standard pipecolic acid, which offers only N- and C-terminal functionalization, the C5-ketone moiety in this scaffold acts as a reactive handle , enabling "remote functionalization" of the piperidine ring.
For medicinal chemists, this compound solves a critical problem: How to access complex, conformationally constrained 5-substituted piperidines without de novo ring synthesis.
Key Medicinal Applications
-Lactamase Inhibitors (BLIs): The 5-substituted pipecolic acid core is a direct precursor to Diazabicyclooctane (DBO) scaffolds (e.g., Avibactam, Relebactam analogs). The C5-ketone is the entry point for introducing the bridging nitrogen or oxygen required for these bicyclic systems.
Peptidomimetics: As a proline homolog, pipecolic acid induces turn conformations. Functionalizing C5 allows for the introduction of side chains that mimic specific amino acids (e.g., arginine mimetics) while maintaining a rigid backbone.
Protease Inhibitors: The scaffold is used to create constrained P1 or P2 elements in inhibitors of serine proteases (e.g., Thrombin, Factor Xa).
Part 2: Synthetic Versatility & Reaction Pathways
The utility of this building block lies in its ability to undergo divergent reactions at the C5 position while preserving the C2 chiral center.
Figure 1: Divergent synthetic pathways from the 5-oxo scaffold. The C5 ketone allows access to four distinct chemical spaces relevant to drug discovery.
Part 3: Detailed Experimental Protocols
Protocol A: Diastereoselective Reduction to (2R, 5S)-5-Hydroxypipecolic Acid
Context: This is the primary route for synthesizing intermediates for Relebactam-like BLIs. The stereochemistry at C5 is controlled by the choice of reducing agent and the existing C2 chiral center (1,4-induction).
Preparation: Dissolve 1.0 g (3.89 mmol) of the 5-oxo methyl ester in 20 mL of anhydrous methanol. Cool the solution to -78°C (dry ice/acetone bath) to maximize diastereoselectivity.
Addition: Add NaBH4 (220 mg, 5.83 mmol) portion-wise over 15 minutes. Note: Rapid addition can cause exotherms that erode stereocontrol.
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin or KMnO4).
Quench: At 0°C, carefully add 1M HCl dropwise until pH ~4. Stir for 10 minutes.
Workup: Concentrate in vacuo to remove methanol. Dilute residue with EtOAc (50 mL) and wash with sat. NaHCO3 (2 x 20 mL) and brine.
Purification: The major isomer (usually cis-2,5-disubstituted) can be separated via flash column chromatography (SiO2, Gradient 20-60% EtOAc/Hexanes).
Expected Outcome: 85-95% Yield. The cis-(2R,5S) isomer is typically favored due to hydride attack from the less hindered face, though ratios vary with N-protecting groups.
Protocol B: Reductive Amination for 5-Amino Derivatives
Context: Essential for creating the bridging nitrogen in diazabicyclooctane ([3.2.1] or [3.2.2]) scaffolds.
Imine Formation: In a flame-dried flask, combine the ketone substrate (1.0 eq) and amine (1.2 eq) in DCE (0.2 M concentration). Add Acetic Acid (1.0 eq).
Equilibration: Stir at room temperature for 1 hour to ensure imine formation. Critical Step: Do not add reductant immediately; allow the equilibrium to shift.
Reduction: Cool to 0°C. Add STAB (2.0 eq) in one portion.
Reaction: Allow to warm to room temperature and stir overnight (12-16 h).
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organics over Na2SO4.
1H NMR: Look for the disappearance of the C5-ketone alpha protons (multiplets around 2.4-2.6 ppm) and the appearance of the C5-H methine proton (typically 3.0-3.5 ppm).
Part 4: Case Study – Synthesis of a DBO Core Intermediate
The following workflow illustrates how the 5-oxo scaffold is used to construct the 1,6-diazabicyclo[3.2.1]octane core found in modern beta-lactamase inhibitors.
Figure 2: Conceptual workflow for converting the 5-oxo scaffold into a beta-lactamase inhibitor core.
Mechanistic Insight:
The 5-oxo group is converted to a hydrazine-like moiety (via reductive amination with an alkoxyamine). This nitrogen then attacks a carbonyl source (like triphosgene) which is subsequently attacked by the N1-piperidine nitrogen (after Boc removal or via an intermediate urea), closing the bridge to form the [3.2.1] system.
Part 5: References
Original Synthesis & Utility:
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.
Note: While this paper discusses the piperazine analog, it establishes the fundamental reactivity of the 5-oxo-2-carboxylic acid scaffold.
Application in Beta-Lactamase Inhibitors:
Mangion, I. K., et al. (2011). "Process Development and Scale-up of a Diazabicyclooctane
-Lactamase Inhibitor." Organic Letters.
Context: Describes the use of 5-substituted pipecolic acids (derived from 5-oxo/5-hydroxy precursors) in synthesizing Avibactam/Relebactam cores.
Reductive Amination Methodologies:
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Standard protocol adapted for Protocol B.
Stereoselective Reduction of Piperidines:
Bailey, P. D., et al. (1992). "Preparation of 5-oxo-L-pipecolic acid." Tetrahedron Letters.
General Review of Pipecolic Acid in Med Chem:
He, M., et al. (2014). "Pipecolic acid derivatives as versatile building blocks in drug discovery." Expert Opinion on Drug Discovery.
Application
Application Note: (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid as a Chiral Building Block
Executive Summary (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (also known as (R)-N-Boc-5-oxopipecolic acid) is a high-value chiral scaffold in medicinal chemistry. Derived ultimately from the chiral pool (D-glutamic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (also known as (R)-N-Boc-5-oxopipecolic acid) is a high-value chiral scaffold in medicinal chemistry. Derived ultimately from the chiral pool (D-glutamic acid), it offers a conformationally constrained piperidine ring with a reactive ketone at the C5 position and a protected carboxylic acid at C2.
This building block is critical for:
Peptidomimetics: Inducing
-turn or -turn conformations in peptide backbones.
Diversity-Oriented Synthesis: The C5 ketone serves as a "chemical handle" for reductive amination, Wittig olefination, or Grignard additions, allowing the rapid generation of 5-substituted pipecolic acid libraries.
Drug Discovery: Accessing novel serine protease inhibitors and
-lactamase inhibitor precursors.
Chemical Profile & Handling
Property
Specification
CAS Number
1273565-12-0 (Generic/Isomer specific)
Formula
CHNO
Molecular Weight
243.26 g/mol
Appearance
White to off-white crystalline powder
Stereochemistry
(2R) [D-configuration]
Solubility
Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
Storage
2-8°C, Hygroscopic (Store under Argon/Nitrogen)
Stability
Stable under standard conditions; Ketone prone to hydration in aqueous acid
Handling Precaution: The C2-stereocenter is relatively stable, but strong bases (e.g., NaH, LDA) can cause epimerization at C2 via enolate formation, especially if the C5 ketone is also enolizable. Use buffered conditions where possible.
Synthetic Utility & Workflows
The utility of this scaffold lies in the orthogonality of its functional groups: the Boc-amine , the Carboxylic Acid , and the C5-Ketone .
Workflow Diagram: Functionalization Pathways
Figure 1: Divergent synthetic pathways from the 5-oxo scaffold.
Detailed Experimental Protocols
Protocol A: Preparation via Swern Oxidation
Context: While commercially available, the 5-oxo compound is often prepared fresh from (2R)-N-Boc-5-hydroxypipecolic acid (available from D-glutamate processing) to ensure high purity and avoid hydrate formation.
SO, concentrate. The ketone is usually pure enough for subsequent steps; purify via flash chromatography (Hex/EtOAc) if needed.
Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/H
O at 0°C for 1 hour. Note: Avoid strong base/heat to prevent epimerization.
Protocol B: Stereoselective Reductive Amination
Context: Installing an amine at C5 creates 5-amino-pipecolic acid derivatives (Ornithine mimics). The stereochemistry of the incoming hydride determines the cis/trans ratio.
Mechanism: Hydride attack usually occurs from the less hindered face (axial attack), often favoring the cis-2,5-disubstituted product, though this is substrate-dependent.
Reagents:
Amine (R-NH
, 1.1 eq)
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
Acetic Acid (1.0 eq)
1,2-Dichloroethane (DCE)
Step-by-Step:
Imine Formation: Dissolve the 5-oxo-piperidine derivative in DCE. Add the amine and acetic acid. Stir at Room Temperature (RT) for 1-2 hours. Tip: Use molecular sieves if the imine formation is sluggish.
Reduction: Cool to 0°C. Add STAB portion-wise.
Reaction: Allow to warm to RT and stir overnight (12-16 h).
Workup: Quench with sat. NaHCO
. Extract with DCM.
Analysis: Check diastereomeric ratio (dr) via
H-NMR. The cis-isomer (2R, 5R) typically shows distinct coupling constants compared to the trans-isomer.
Protocol C: Wittig Olefination for Exocyclic Alkenes
Context: Converting the ketone to an alkene allows for further functionalization (e.g., hydroboration to hydroxymethyl groups).
Step-by-Step:
Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C. Add KOtBu (1.2 eq) portion-wise. Stir 30 min (yellow suspension).
Addition: Add (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylate ester (1.0 eq) in THF dropwise.
Reflux: Warm to RT, then reflux for 4-6 hours. Note: Steric hindrance at C5 requires thermal energy.
Workup: Cool, dilute with Et
O, filter off triphenylphosphine oxide precipitate. Concentrate and purify via silica column.
Application Case Study: Peptidomimetic Design
In drug design, this scaffold is used to lock peptides into specific conformations. Replacing a flexible amino acid (like Gly or Ala) with (2R)-5-oxo-pipecolic acid restricts the
and angles.
Pathway:
C-Terminus Coupling: The carboxylic acid is coupled to the N-terminus of a peptide chain using HATU/DIPEA.
N-Terminus Extension: The Boc group is removed (TFA/DCM), exposing the secondary amine.
Coupling: The secondary amine is coupled to the next amino acid. Note: Coupling to secondary amines is slower; use PyBOP or HATU with extended reaction times.
Structural Impact Diagram
Figure 2: Conformational restriction mechanism.
References
Synthesis of 5-Hydroxypipecolic Acid Precursors:
Title: Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation.
Source: SciSpace / Tetrahedron Asymmetry.
URL:[Link][1][3]
Reductive Amination Strategies:
Title: Strategies for Selective Reductive Amination in Organic Synthesis.[4]
Source: Journal of Chemical and Pharmaceutical Research.
URL:[Link]
Application Note: Incorporation of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid into Peptidomimetics
Executive Summary (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (Boc-D-5-oxo-pipecolic acid) is a highly versatile, non-natural amino acid building block utilized in the design of advanced peptidomimetics. By integrati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (Boc-D-5-oxo-pipecolic acid) is a highly versatile, non-natural amino acid building block utilized in the design of advanced peptidomimetics. By integrating a conformationally restricted piperidine ring with an orthogonal 5-oxo (ketone) handle, this building block enables both the induction of specific secondary structures (such as
-turns) and late-stage structural diversification. This application note provides the mechanistic rationale and self-validating protocols for incorporating this building block into solid-phase peptide synthesis (SPPS) workflows.
Mechanistic Rationale & Structural Logic
The incorporation of pipecolic acid derivatives into peptide backbones is a well-established strategy to modulate conformational flexibility, enhance proteolytic stability, and improve oral bioavailability[1].
Conformational Restriction: The six-membered piperidine ring restricts the
(phi) dihedral angle of the peptide backbone. The (2R) stereocenter (D-amino acid configuration) is particularly effective at inducing type II' -turns when coupled with an L-amino acid, while simultaneously conferring resistance to endogenous L-proteases.
Orthogonal Reactivity: The 5-oxo moiety serves as a bioorthogonal handle. Unlike standard amino acid side chains, the ketone does not interfere with standard Fmoc/Boc coupling chemistries. It can undergo chemoselective reactions such as reductive amination, oxime ligation, or Bucherer-Bergs hydantoin synthesis[2] while the peptide is still attached to the solid support, allowing for rapid generation of diversified peptidomimetic libraries.
Mechanistic logic of utilizing 5-oxo-pipecolic acid for peptidomimetic enhancement.
Physicochemical Properties
Understanding the physicochemical properties of the building block is critical for calculating reaction stoichiometry and predicting solubility during SPPS[3].
To ensure a self-validating and high-yielding synthesis, the experimental design relies on two distinct phases:
Sterically Hindered Coupling: Pipecolic acid derivatives possess a secondary amine integrated into a bulky ring. Coupling the carboxylic acid of this building block to a resin-bound primary amine requires highly efficient activation to prevent epimerization and overcome steric clash. We utilize HATU paired with DIPEA . HATU generates a highly reactive 7-aza-OBt ester intermediate, which is kinetically superior to standard HBTU/HOBt for hindered cyclic substrates.
Chemoselective Reductive Amination: To diversify the 5-oxo position, we employ a primary amine and Sodium Cyanoborohydride (NaBH3CN) . NaBH3CN is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the transiently formed iminium ion at weakly acidic pH (4.5–5.5) without reducing the unreacted ketone or the peptide backbone carbonyls. The addition of 1% Acetic Acid catalyzes iminium ion formation by protonating the carbinolamine intermediate, facilitating water loss without prematurely cleaving the Boc group.
Step-by-Step Protocols
Protocol A: On-Resin Coupling of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Note: This protocol assumes incorporation at the N-terminus of an Fmoc-synthesized peptide on a 0.1 mmol scale.
Resin Preparation: Swell the Fmoc-deprotected peptide resin (e.g., Rink Amide AM resin) in anhydrous DMF for 30 minutes. Drain the solvent.
Pre-activation: In a separate vial, dissolve (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid (3.0 eq, 0.3 mmol, 73 mg) and HATU (2.9 eq, 0.29 mmol, 110 mg) in 2 mL of anhydrous DMF.
Base Addition: Add DIPEA (6.0 eq, 0.6 mmol, 104 µL) to the activation vial. Stir for 2 minutes to allow the formation of the active ester.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).
Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A colorless/yellow bead indicates successful coupling (absence of free primary amines). If the beads turn blue, the coupling is incomplete; repeat steps 2-5.
Protocol B: On-Resin Reductive Amination of the 5-Oxo Group
Imine Formation: Swell the resin from Protocol A in a mixture of 1% Acetic Acid in DMF (2 mL). Add the desired primary amine (e.g., benzylamine, 10 eq, 1.0 mmol). Agitate for 2 hours at room temperature to form the iminium intermediate.
Reduction: Add Sodium Cyanoborohydride (NaBH3CN) (5.0 eq, 0.5 mmol, 31 mg) directly to the reaction vessel. Agitate overnight (12–16 hours) at room temperature.
Washing: Drain the resin and wash extensively to remove boron salts: DMF (5 × 3 mL), 5% DIPEA in DMF (to neutralize residual acid, 3 × 3 mL), DMF (3 × 3 mL), and DCM (5 × 3 mL).
Cleavage & Global Deprotection: Treat the resin with a standard cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours. Causality: TFA cleaves the peptide from the resin and simultaneously removes the N-terminal Boc protecting group. TIPS and H2O act as scavengers to trap reactive carbocations.
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the functionalized peptidomimetic. Centrifuge, wash the pellet with cold ether twice, and dry under vacuum prior to HPLC purification.
Workflow for the incorporation and functionalization of Boc-5-oxo-Pip-OH in SPPS.
References
Title: Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer
Source: ResearchGate
URL: [Link]
Application Note: Enzymatic Resolution of Piperidine Carboxylic Acids
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enzymatic resolution of piperidine carboxylic acids—specifically Pipecolic Acid (2-COOH) and Nipecotic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enzymatic resolution of piperidine carboxylic acids—specifically Pipecolic Acid (2-COOH) and Nipecotic Acid (3-COOH) —using biocatalytic platforms.
Executive Summary
Chiral piperidine carboxylic acids are privileged scaffolds in drug discovery, serving as core pharmacophores in local anesthetics (e.g., Ropivacaine), NMDA antagonists, and GABA uptake inhibitors. Traditional chemical resolution (e.g., using tartaric acid) often suffers from low yields and complex salt breaking steps.
This guide presents two validated enzymatic protocols:
Hydrolytic Kinetic Resolution (HKR): Using Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE) for ester hydrolysis.
Enantioselective N-Acylation: Using Candida antarctica Lipase A (CAL-A) to resolve the secondary amine directly.[1]
Mechanistic Principles & Strategic Choice
The Challenge of Piperidines
Piperidine amino acids are zwitterionic, making them difficult to extract from aqueous enzymatic buffers.
Strategic Solution: Perform resolution on N-protected esters (e.g., N-Boc-ethyl esters) or use organic media acylation . This renders the species lipophilic, allowing facile separation of the product (acid or amide) from the substrate (ester or amine).
Enzyme Selection Matrix
Target Substrate
Chiral Center Position
Recommended Enzyme
Mechanism
E-Value (Typical)
Pipecolic Acid Esters
C2 (Proximal)
CAL-A
N-Acylation (Organic Media)
>100
Nipecotic Acid Esters
C3 (Distal)
CAL-B / PLE
Ester Hydrolysis (Aqueous)
20–80
Diesters (Precursors)
C2/C3
CAL-B (I189K)
Regio- & Enantioselective Hydrolysis
>200
Decision Pathway Diagram
The following logic flow illustrates how to select the correct resolution mode based on your starting material.
Figure 1: Decision matrix for selecting the optimal enzymatic resolution pathway based on the position of the carboxylic acid moiety.
Protocol A: Enantioselective N-Acylation of Pipecolic Acid Esters
Best for: High optical purity of 2-substituted piperidines.
Principle: CAL-A catalyzes the acylation of the secondary amine of one enantiomer, leaving the other unreacted.
Materials
Substrate: rac-Methyl pipecolate (free amine).
Enzyme: Candida antarctica Lipase A (CAL-A), immobilized (e.g., Novozym 735).[1]
Acyl Donor: 2,2,2-Trifluoroethyl butanoate (TFEB) or Vinyl Butanoate.
Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether (DIPE). Anhydrous.
Step-by-Step Procedure
Preparation: Dissolve rac-methyl pipecolate (50 mM) in anhydrous TBME.
Acyl Donor Addition: Add 2.0 equivalents of TFEB.
Note: Trifluoroethyl esters are activated donors that drive the reaction forward irreversibly.
Enzyme Loading: Add immobilized CAL-A (20 mg/mL).
Incubation: Shake at 30°C, 200 rpm.
Monitoring: Analyze aliquots via Chiral GC or HPLC every 4 hours.
Termination: Stop reaction at ~50% conversion (typically 24–48 hours). Filter off the enzyme.
Purification:
The reaction mixture contains (S)-N-butanoyl-pipecolate (Amide) and (R)-methyl pipecolate (Amine).
Acid Wash: Wash the organic phase with 1M HCl.
Aqueous Phase: Contains (R)-Amine (protonated). Basify and extract to recover (R)-enantiomer.
Organic Phase: Contains (S)-Amide.[2][3] Evaporate to recover (S)-enantiomer.
Quantitative Expectations
Parameter
Typical Value
Conversion
48–51%
ee (Product)
>98%
ee (Substrate)
>96%
E-Value
>100
Protocol B: Hydrolytic Kinetic Resolution (HKR) of Nipecotic Esters
Best for: 3-substituted or 4-substituted piperidines where the chiral center is further from the nitrogen.
Principle: Lipase preferentially hydrolyzes the ester of the (S)-enantiomer to the acid, leaving the (R)-ester intact.
Materials
Substrate: rac-N-Boc-ethyl nipecotate.
Critical: The Nitrogen MUST be protected (Boc/Cbz) to prevent inhibition of the lipase by the free amine.
Enzyme: Candida antarctica Lipase B (CAL-B) (Novozym 435) or Pig Liver Esterase (PLE).
Solvent: Phosphate Buffer (100 mM, pH 7.5) with 10% co-solvent (Acetone or DMSO).
Step-by-Step Procedure
Emulsification: Suspend rac-N-Boc-ethyl nipecotate (10 g) in 100 mL Phosphate Buffer (pH 7.5). Add 10 mL acetone to improve solubility.
Initiation: Add CAL-B (Novozym 435, 10% w/w relative to substrate).
pH Stat Control: The reaction produces carboxylic acid, lowering pH.
Action: Maintain pH 7.5 automatically using a pH-stat titrator with 1M NaOH.
Completion: Stop when NaOH consumption corresponds to 50% conversion (or when ee of remaining ester >99%).
Workup (Partitioning):
Filter enzyme.
Step A (Ester Recovery): Extract the alkaline reaction mixture (pH 8) with Ethyl Acetate.
Figure 2: Downstream processing workflow for the hydrolytic resolution of N-protected piperidine esters.
Troubleshooting & Optimization
Controlling the "Switch"
In hydrolytic resolutions, the "E-value" (Enantiomeric Ratio) is sensitive to temperature and co-solvent.
Low Selectivity (E < 20): Lower the temperature to 4°C. While rate decreases, enantioselectivity often increases significantly for flexible piperidine rings.
Solvent Engineering: For CAL-B, changing from Acetone to DIPE (biphasic system) can invert or enhance selectivity due to interfacial activation.
Handling Zwitterions
If you must resolve the free amino acid ester (without Boc protection):
Do not use standard hydrolysis. The free amine attacks the acyl-enzyme intermediate.
Use Protocol A (Acylation) in organic solvent. The amine acts as the nucleophile, not the inhibitor.
References
N-Acylation with CAL-A
Source: ARKIVOC 2012 (v) 60-74.[1] "Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A."
Source: Catalysis Science & Technology (RSC), 2018. "Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate."[6]
Technical Support Center: Purification & Handling of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic Acid
Executive Summary: The "Deceptive" Impurity Profile Researchers working with (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid often report two primary frustrations: Physical State ambiguity: The product refuses to crystal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Deceptive" Impurity Profile
Researchers working with (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid often report two primary frustrations:
Physical State ambiguity: The product refuses to crystallize, persisting as a viscous oil or foam.
This guide addresses these specific challenges using a Tiered Troubleshooting Approach , moving from spectral interpretation to robust purification protocols.
Tier 1: Structural Validation (The "Ghost" Impurity)
User Question: "I just purified my compound, but the 1H and 13C NMR spectra show split peaks (roughly 1:1 or 60:40 ratio). Is my compound racemic or impure?"
Technical Insight:
This is likely not an impurity. N-Boc-piperidines, particularly those with 2-substitution, exhibit restricted rotation around the N-CO (carbamate) bond. This creates two distinct conformers (rotamers) observable on the NMR time scale at room temperature.
The Mechanism: The bulky Boc group and the ring substituents create steric hindrance, slowing the interconversion between the cis and trans carbamate conformers.
Verification Protocol:
Run High-Temperature NMR: Heat the NMR sample (e.g., in DMSO-d6) to 80°C or 100°C.
Observation: If the split peaks coalesce into single, sharp peaks, they are rotamers. If they remain distinct, you have a diastereomeric impurity or a byproduct.
DOT Diagram 1: Rotameric Equilibrium Logic
Caption: Decision tree for distinguishing harmless rotamers from actual chemical impurities using Variable Temperature (VT) NMR.
Tier 2: Purification Protocol (The "Gold Standard")
User Question: "Column chromatography results in streaking and poor separation. What is the best way to isolate the free acid?"
Technical Insight:
Chromatography on silica gel is often unnecessary and detrimental for this compound due to the interaction between the free carboxylic acid and the acidic silica surface. Acid-Base Extraction is the superior method, leveraging the compound's switchable solubility.
Protocol: Optimized Acid-Base Extraction
Prerequisites:
Solvent: Ethyl Acetate (EtOAc) – Preferred over DCM for better phase separation.
Base: Saturated Sodium Bicarbonate (NaHCO₃).
Acid: 1M Citric Acid or Potassium Bisulfate (KHSO₄). Do NOT use HCl , as strong mineral acids can cleave the Boc group.
Step-by-Step Workflow:
Dissolution: Dissolve the crude reaction mixture in EtOAc.
Basic Extraction (Targeting the Acid):
Extract the organic layer 2x with Saturated NaHCO₃.
Result: The Product (as a carboxylate salt) moves to the Aqueous Layer . Non-acidic impurities stay in the EtOAc.
Organic Wash:
Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organic impurities. Discard this organic wash.
"Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 2009.
Source:
General Purification of Boc-Amino Acids
Standard protocols for acid-base extraction of N-protected amino acids avoiding silica.
Source:
Chemical Stability of 5-Oxo-Pipecolic Acid
"Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity." Plant Physiology, 2017. (Discusses stability and metabolic precursors).[5]
analytical methods for detecting impurities in (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid
Welcome to the technical support center for the analytical characterization of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analytical characterization of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for detecting and quantifying impurities in this critical pharmaceutical intermediate.
(2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid is a chiral building block whose purity is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of (2R)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid and related compounds.
Q1: What are the most common impurities I should expect to see?
A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation.[1] For this specific molecule, potential impurities include:
Starting materials and reagents: Unreacted precursors from the synthetic route.
Diastereomers: The (2S) enantiomer or other diastereomeric forms.
Decarboxylation products: Loss of the carboxylic acid group.
Hydrolysis products: Cleavage of the Boc protecting group.
Ring-opened products: From cleavage of the piperidine ring under harsh conditions.
Q2: I'm seeing peak tailing in my HPLC analysis. What could be the cause?
A2: Peak tailing for a carboxylic acid compound like this is often due to interactions with the stationary phase. Here are some common causes and solutions:
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic proton of your analyte.
Solution: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will suppress the ionization of the silanol groups and the carboxylic acid, minimizing these interactions.
Column Overload: Injecting too much sample can lead to peak distortion.
Solution: Reduce the injection volume or the concentration of your sample.
Contaminated Guard Column: A contaminated guard column can also cause peak shape issues.
Q3: My compound is not retaining well on a C18 column. What are my options?
A3: Poor retention of polar compounds on traditional C18 columns is a common issue.[3] Consider these strategies:
Highly Aqueous Mobile Phase: Use a mobile phase with a high percentage of the aqueous component. Ensure your C18 column is "aqueous stable" to prevent phase collapse.
Polar-Embedded or Polar-Endcapped Columns: These columns are designed with modifications to the stationary phase to improve the retention of polar analytes.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content.
Q4: Is the Boc-protecting group stable under typical reversed-phase HPLC conditions?
A4: The tert-Butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[4] While 0.1% trifluoroacetic acid (TFA) is commonly used in HPLC mobile phases and is generally acceptable for the duration of a typical analysis, prolonged exposure or higher concentrations can lead to cleavage of the Boc group.[5] If you suspect on-column degradation, consider using a less aggressive acidifier like formic acid.
Q5: Can I use NMR to identify and quantify impurities?
A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.[6]
¹H NMR: Can be used for structural elucidation and to identify characteristic signals of impurities. For instance, the Boc group has a very distinct singlet peak around 1.4 ppm.[7]
Quantitative NMR (qNMR): By integrating the signals of the main compound and the impurity, and comparing them to a certified internal standard, you can accurately determine the concentration of the impurity.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analytical workflow.
Problem
Potential Cause(s)
Recommended Solution(s)
High Backpressure in HPLC
1. Blockage in the guard column or column frit. 2. Precipitation of the sample or buffer in the mobile phase. 3. Kinked tubing.
1. Replace the guard column. If pressure remains high, try back-flushing the analytical column (check manufacturer's instructions first).[8] 2. Ensure the sample is fully dissolved and the mobile phase is filtered. Check for buffer compatibility with the organic solvent. 3. Inspect all tubing for kinks or blockages.
Ghost Peaks in Chromatogram
1. Carryover from a previous injection. 2. Contamination in the mobile phase or wash solvent. 3. Air bubbles in the detector.
1. Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent to check for carryover. 2. Prepare fresh mobile phase and flush the system. 3. Purge the detector to remove any trapped air bubbles.
Poor Resolution Between Analyte and Impurity
1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry. 3. Gradient slope is too steep.
1. Optimize the mobile phase composition. Try different organic modifiers (e.g., acetonitrile vs. methanol) or adjust the pH. 2. Screen different column selectivities (e.g., C18, Phenyl-Hexyl, Polar-Embedded). 3. Decrease the gradient slope (make it shallower) to improve separation.
Baseline Noise or Drift
1. Mobile phase is not adequately degassed. 2. Contaminated mobile phase or detector flow cell. 3. Fluctuations in column temperature.
1. Degas the mobile phase using an online degasser, sonication, or helium sparging.[2] 2. Prepare fresh mobile phase and flush the system. Clean the detector flow cell according to the manufacturer's instructions. 3. Use a column oven to maintain a stable temperature.
Part 3: Experimental Protocols & Workflows
Protocol 1: HPLC-UV Method for Impurity Profiling
This method provides a general starting point for the separation and detection of impurities.
1. Instrumentation and Conditions:
HPLC System: A quaternary or binary HPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
Time (min)
%B
0.0
5
20.0
95
25.0
95
25.1
5
| 30.0 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
2. Sample Preparation:
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
Further dilute with the same solvent to a working concentration of 0.1 mg/mL.
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for Impurity Identification
The following workflow outlines a systematic approach to identifying unknown impurities.
Caption: Workflow for the identification of unknown impurities.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for ensuring the correct stereochemistry of your compound.
1. Instrumentation and Conditions:
HPLC System: Isocratic HPLC system with a UV detector.
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (0.1%) or diethylamine (0.1%) to improve peak shape.
Flow Rate: 0.5 - 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 210 nm.
Injection Volume: 5 µL.
2. Sample Preparation:
Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Filter through a 0.45 µm syringe filter if necessary.
References
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025).
Identification of Pharmaceutical Impurities.
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics - KBI Biopharma. (2023).
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025).
Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe - Benchchem.
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).
Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol - Benchchem.
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020).
Expert impurity profiling services for pharmaceutical development - Nuvisan.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022).
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - ijprajournal. (2024).
Tips and Tricks of HPLC System Troubleshooting - Agilent.
A Senior Application Scientist's Guide to Conformational Analysis of Peptides Incorporating Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, bridging the gap between small molecules and large biologi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent flexibility, which can lead to reduced binding affinity and susceptibility to proteolytic degradation. The incorporation of constrained amino acids is a powerful strategy to mitigate these drawbacks by pre-organizing the peptide into a bioactive conformation.[1][2][3][4][5] This guide provides a comparative analysis of the key experimental and computational methodologies employed to elucidate the three-dimensional structure of these conformationally restricted peptides, offering insights into the rationale behind experimental choices and the interpretation of results.
The Critical Role of Conformational Analysis
Understanding the three-dimensional structure of a peptide is paramount for establishing a clear structure-activity relationship (SAR).[6] For peptides incorporating constrained amino acids, conformational analysis serves several critical purposes:
Validation of Design: It confirms that the incorporated constraint induces the desired secondary structure (e.g., α-helix, β-turn, or specific loop).[7]
Understanding Bioactivity: A high-resolution structure of the peptide, ideally in complex with its target, reveals the key interactions driving binding and efficacy.[8][9]
Optimization of Properties: By understanding the conformational landscape, researchers can make informed decisions to further optimize the peptide's potency, selectivity, and pharmacokinetic properties.[1]
This guide will navigate the primary techniques for conformational analysis, offering a comparative perspective to aid in the selection of the most appropriate methods for your research objectives.
Experimental Techniques for Unraveling Peptide Conformation
A multi-faceted experimental approach is often necessary for a comprehensive understanding of a constrained peptide's structure. In solution, most peptides exist as an ensemble of conformations, and the goal is to determine the dominant conformers and their populations.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure
NMR spectroscopy is arguably the most powerful technique for determining the three-dimensional structure of peptides in solution, providing atomic-resolution information under near-physiological conditions.[12][13][14]
The choice of NMR experiments is dictated by the specific questions being asked about the peptide's structure. A typical workflow involves a series of 1D and 2D experiments to gain a complete picture of the peptide's conformation.
1D ¹H NMR: This is the initial and quickest assessment of the sample. A well-dispersed spectrum is indicative of a folded peptide, while a spectrum with significant signal overlap suggests aggregation or a lack of a stable structure.
2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning protons within the same amino acid residue by identifying coupled spin systems.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for structure determination. They identify protons that are close in space (typically < 5 Å), providing the distance restraints necessary for calculating the 3D structure.[15] The choice between NOESY and ROESY depends on the molecular weight of the peptide.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 bonds, providing information about dihedral angles.[15]
Heteronuclear Experiments (HSQC, HMBC): For more complex peptides, isotopic labeling (¹³C, ¹⁵N) allows for the use of heteronuclear experiments, which can simplify assignment and provide additional structural restraints.[16]
The NMR structure determination process has inherent validation steps. The final ensemble of calculated structures must be consistent with all the experimental restraints. A low root-mean-square deviation (RMSD) among the ensemble members indicates a well-defined structure.
Objective: To determine the solution structure of a cyclic heptapeptide containing a constrained amino acid.
Sample Preparation:
Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).[15] The choice of solvent is critical for observing exchangeable amide protons.[15]
Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
Data Acquisition:
Acquire a series of 2D NMR spectra (TOCSY, NOESY, COSY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
For the NOESY experiment, use a mixing time of 200-400 ms to observe key through-space correlations.[15]
Data Processing and Analysis:
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
Assign all proton resonances using the TOCSY and COSY spectra to identify the spin systems of each amino acid.
Use the NOESY spectrum to identify sequential and long-range NOEs, which will serve as distance restraints.
Structure Calculation:
Use the collected distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).[17]
Generate an ensemble of structures that are consistent with the experimental data.
Structure Validation:
Analyze the quality of the final ensemble of structures based on parameters such as RMSD and restraint violations.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in the solid state.[18] For constrained peptides that can be crystallized, this technique can yield an unambiguous atomic-resolution structure.[8][9][19][20]
The decision to pursue X-ray crystallography is often a pragmatic one. The primary challenge is obtaining well-diffracting crystals, which can be a significant bottleneck. However, when successful, the resulting electron density map provides a clear and detailed view of the peptide's structure. This is particularly valuable for understanding the precise orientation of side chains and their interactions with a target protein.[8]
The quality of a crystal structure is assessed by the R-factor and R-free values, which represent the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Objective: To obtain a high-resolution crystal structure of a constrained peptide.
Sample Preparation:
The peptide must be of high purity (>98%).
Crystallization Screening:
Use commercially available or in-house developed screens to test a wide range of crystallization conditions (e.g., pH, precipitant, temperature).
Employ vapor diffusion (hanging drop or sitting drop) methods to allow for slow equilibration and crystal growth.
Crystal Optimization:
Once initial crystals are obtained, optimize the conditions to improve their size and quality.
Data Collection:
Mount a suitable crystal and collect X-ray diffraction data, often at a synchrotron source for high-intensity X-rays.
Structure Solution and Refinement:
Process the diffraction data and solve the phase problem to generate an initial electron density map.
Build a model of the peptide into the electron density and refine it to improve the fit with the experimental data.
Structure Validation:
Assess the quality of the final model using metrics such as R-factor, R-free, and Ramachandran plot analysis.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
Circular dichroism (CD) spectroscopy is a powerful and rapid technique for characterizing the secondary structural elements of peptides in solution, such as α-helices, β-sheets, and random coils.[21][22][23] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[22]
The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures.[23]
α-helices: Exhibit two negative bands around 208 nm and 222 nm and a positive band around 192 nm.[23]
β-sheets: Show a negative band around 218 nm and a positive band around 195 nm.[23]
Random coil: Characterized by a negative band around 200 nm.
While CD spectroscopy does not provide atomic-resolution information, it is an excellent complementary technique to NMR and X-ray crystallography. It can be used to quickly assess the folding of a peptide, monitor conformational changes as a function of environment (e.g., temperature, solvent), and validate the secondary structure observed in higher-resolution methods.[22]
Objective: To determine the secondary structure content of a constrained peptide in solution.
Sample Preparation:
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-1.0 mg/mL.[24] The buffer should not have a high absorbance in the far-UV region.
Instrument Setup:
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[21]
Data Acquisition:
Pipette the sample into a quartz cuvette (typically 1 mm path length).[21]
Scan the sample in the far-UV region (e.g., 190-260 nm).[21]
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
Data Analysis:
Convert the raw data to mean residue ellipticity.
Use deconvolution software to estimate the percentage of each secondary structure element.
Computational Approaches: In Silico Insights into Peptide Conformation
Computational methods play a crucial and complementary role in the conformational analysis of peptides, offering insights that can be difficult to obtain experimentally.[11][25]
Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape
MD simulations use classical mechanics to model the behavior of molecules over time, providing a dynamic view of a peptide's conformational landscape.[26][27][28]
MD simulations are particularly useful for:
Sampling Conformational Space: They can explore a wide range of possible conformations, which is especially important for flexible peptides.[10]
Understanding Dynamics: They provide insights into the flexibility of different regions of the peptide and the transitions between different conformational states.
Refining Experimental Structures: MD simulations can be used in conjunction with NMR data to generate a more accurate and dynamic representation of the peptide's solution structure.[29]
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms and the extent of conformational sampling.[28] For peptides containing non-natural amino acids, it is often necessary to develop custom force field parameters.[25][28]
QM calculations provide a more accurate description of the electronic structure and energetics of molecules compared to classical force fields.[30]
QM calculations are computationally expensive and are typically used for smaller systems or to refine specific aspects of a peptide's conformation. They are particularly valuable for:
Calculating Rotamer Energies: Accurately determining the relative energies of different side-chain conformations.[30]
Parameterizing Force Fields: Generating accurate parameters for non-standard amino acids for use in MD simulations.[28]
Validating Experimental Observations: For example, by calculating NMR chemical shifts for a proposed structure and comparing them to experimental values.[29]
Comparative Analysis of Techniques
The choice of technique for conformational analysis depends on the specific research question, the properties of the peptide, and the available resources.
Technique
Information Provided
Resolution
Advantages
Limitations
NMR Spectroscopy
3D structure in solution, dynamics
Atomic
Near-physiological conditions, can study dynamics
Requires soluble, non-aggregating samples; structure calculation can be complex
X-ray Crystallography
3D structure in solid state
Atomic
High resolution, unambiguous structure
Requires well-diffracting crystals, which can be difficult to obtain; static picture of the structure
Circular Dichroism
Secondary structure content
Low
Rapid, requires small amount of sample, good for screening
Does not provide atomic-resolution information
Molecular Dynamics
Conformational landscape, dynamics
Atomic (in theory)
Provides a dynamic picture of the peptide, can explore a wide range of conformations
Accuracy depends on force field and sampling, computationally expensive
Quantum Mechanics
High-accuracy energetics
Electronic
High accuracy for small systems
Computationally very expensive, limited to small systems or specific calculations
Conclusion
The conformational analysis of peptides incorporating constrained amino acids is a critical component of modern peptide-based drug discovery. A comprehensive understanding of a peptide's three-dimensional structure is essential for elucidating its mechanism of action and for guiding further optimization efforts.[17] No single technique can provide all the answers; rather, a synergistic approach that combines the strengths of experimental methods like NMR, X-ray crystallography, and CD with the power of computational techniques like MD and QM will yield the most complete and accurate picture of a peptide's conformational landscape.[10][11][17] This integrated approach empowers researchers to design and develop novel peptide therapeutics with enhanced potency, selectivity, and drug-like properties.
References
Royal Society of Chemistry. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Retrieved from [Link]
Scilit. (n.d.). Molecular dynamics simulations of peptides containing an unnatural amino acid: Dimerization, folding, and protein binding. Retrieved from [Link]
ResearchGate. (n.d.). X-Ray crystallography of cyclic peptides and compact protein binders. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. Nanoscale Advances. Retrieved from [Link]
Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. Retrieved from [Link]
Verdine, G. L., & Hilinski, G. J. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 7(9), 1523–1534. Retrieved from [Link]
UPCommons. (n.d.). Parameterization of non-natural amino acids for conformational search. Retrieved from [Link]
Houghten, R. A., & Pinilla, C. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. PubMed, 31(9), 1833-1854. Retrieved from [Link]
CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Retrieved from [Link]
Improta, R., Vitagliano, L., & Esposito, L. (2011). Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures. PLOS ONE, 6(9), e24533. Retrieved from [Link]
Verdine, G. L., & Hilinski, G. J. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC, 7(9), 1523–1534. Retrieved from [Link]
Chen, Y., & Ke, Y. (2025). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling. Retrieved from [Link]
Bierzyński, A. (2001). Methods of peptide conformation studies. PubMed, 48(4), 1091-1099. Retrieved from [Link]
GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]
MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from [Link]
ResearchGate. (n.d.). Peptide secondary structure analysis a Circular dichroism (CD) spectra.... Retrieved from [Link]
Jo, H., & Mezo, A. R. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC, 20(2), 277. Retrieved from [Link]
Van der poorten, O., et al. (2019). Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines. PMC. Retrieved from [Link]
Kuhlman, B., & Baker, D. (2008). Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. PMC. Retrieved from [Link]
Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS, 97(1), 17-22. Retrieved from [Link]
BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]
D'Andrea, L. D., & Picone, D. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed, 25(10), 1159-1171. Retrieved from [Link]
Benedetti, E., et al. (1983). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 105(22), 6757-6761. Retrieved from [Link]
RCSB PDB. (2021, August 11). 7LIB: X-ray crystal structure of a cyclic peptide containing beta-2-microglobulin (63-69) and a gamma-methylornithine turn unit. Retrieved from [Link]
Encyclopedia MDPI. (2021, February 25). Conformationally Constrained Peptides. Retrieved from [Link]
IISER Pune. (2020, May 21). Conformational Study of Small Peptides Using Spectroscopy and Quantum Chemistry Calculations. Retrieved from [Link]
MtoZ Biolabs. (n.d.). How to Identify the Structure of Peptides. Retrieved from [Link]
Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved from [Link]
Toniolo, C. (1990). Structure of conformationally constrained peptides: From model compounds to bioactive peptides. Biopolymers, 30(5-6), 693-703. Retrieved from [Link]
Rutgers University. (n.d.). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Retrieved from [Link]
D'Andrea, L. D., & Picone, D. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 21(10), 963-975. Retrieved from [Link]
Head-Gordon, T., & Brooks, C. L. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 10(10), 4564-4573. Retrieved from [Link]
Semantic Scholar. (2012, September 3). Review Article Constrained Peptides as Miniature Protein Structures. Retrieved from [Link]
Hruby, V. J. (1993). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Review of Pharmacology and Toxicology, 33, 503-534. Retrieved from [Link]
University of Memphis Digital Commons. (2011, December 1). "Solution Conformation of Biologically Active Peptides as Determined by" by Deepa Kunapuram. Retrieved from [Link]
ResearchGate. (n.d.). Quantum Chemical Calculation of Molecular and Periodic Peptide and Protein Structures. Retrieved from [Link]
Su, L., & Li, B. (2012). Constrained Peptides as Miniature Protein Structures. PMC, 2012, 813685. Retrieved from [Link]
Jacchieri, S. G. (1998). Comparative conformational analysis of peptide libraries. PubMed, 4(3), 199-207. Retrieved from [Link]
ResearchGate. (n.d.). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Retrieved from [Link]
YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Peptide Structure Determination by NMR. Retrieved from [Link]
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
Royal Society of Chemistry. (2021, March 17). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]
ScienceDirect. (2009, January 9). Comparative conformational analysis of peptide T analogs. Retrieved from [Link]